REACTION_CXSMILES
|
[F:1][C:2]([F:18])([CH:8](I)[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C([SnH](CCCC)CCCC)CCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[F:1][C:2]([F:18])([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C(C1=CC=C(C=C1)OC)I)F
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution was then irradiated for 15 minutes at 25° C. with a sun lamp
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between acetonitrile and pentane
|
Type
|
CONCENTRATION
|
Details
|
The acetonitrile fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (elution hexane-ethyl acetate, 85:15)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC)(CC1=CC=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |